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molecular formula C12H21NO4 B050637 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid CAS No. 534602-47-6

1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid

Cat. No. B050637
M. Wt: 243.3 g/mol
InChI Key: LNQIKLOOSITZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08815909B2

Procedure details

To a solution of 1-tert-butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (15 g, 55.3 mmol) in THF (87 mL) and MeOH (87 mL) was added lithium hydroxide(2M in water) (172 mL, 345 mmol) at RT and stirred at same temperature for 15 h. The reaction mixture was cooled in an ice-bath, and adjusted to pH ˜4 by adding 1N HCl solution. The aqueous layer was extracted with ethylacetate (3×200 mL) and the combined organic extracts was washed with brine (20 mL), dried (Na2SO4), filtered and concentrated to give desired 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (13.45 g, 54.2 mmol, 98% yield) as a white solid. This material was directly used for next step with out any further purification. Anal. Calcd. for C12H21NO4 m/z 243.3, found: 242.2 (M−H)+; 1H NMR (400 MHz, DMSO-d6) δ ppm 12.31 (s, 1 H) 3.68-3.52 (m, 1 H), 3.32-3.02 (m, 4 H), 1.89-1.82 (m, 1 H), 1.54-1.43 (m, 11 H) 1.06 (s, 3 H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
172 mL
Type
reactant
Reaction Step One
Name
Quantity
87 mL
Type
solvent
Reaction Step One
Name
Quantity
87 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:15]([O:17]CC)=[O:16])[CH2:7][CH2:6][CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1.[OH-].[Li+].Cl>C1COCC1.CO>[C:11]([O:10][C:8]([N:4]1[CH2:5][CH2:6][CH2:7][C:2]([CH3:1])([C:15]([OH:17])=[O:16])[CH2:3]1)=[O:9])([CH3:14])([CH3:12])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1(CN(CCC1)C(=O)OC(C)(C)C)C(=O)OCC
Name
Quantity
172 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
87 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
87 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at same temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethylacetate (3×200 mL)
WASH
Type
WASH
Details
the combined organic extracts was washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 54.2 mmol
AMOUNT: MASS 13.45 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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